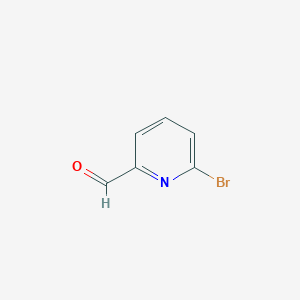

6-Bromopyridine-2-carbaldehyde

Beschreibung

Historical Context of Pyridine (B92270) Carbaldehydes in Organic Chemistry

The history of pyridine and its derivatives dates back to the 19th century when it was first isolated from coal tar. openaccessjournals.com The fundamental structure of pyridine, a six-membered aromatic ring containing a nitrogen atom, was elucidated in the latter half of the century, paving the way for extensive research into its chemical properties and applications. numberanalytics.com Pyridine carbaldehydes, as a class of compounds, became important intermediates in synthesis, often prepared through the oxidation of the corresponding methyl or hydroxymethyl pyridines. wikipedia.org The development of pyridine derivatives, including those with aldehyde functionalities, gained significant momentum in the late 20th century as their roles in pharmaceuticals and materials science became more apparent. numberanalytics.com The presence of the nitrogen atom in the pyridine ring imparts unique electronic properties, making these aldehydes valuable precursors in a wide array of chemical transformations. openaccessjournals.com

Significance of Brominated Pyridine Scaffolds in Synthetic Methodologies

The introduction of a bromine atom onto the pyridine scaffold, as seen in 6-Bromopyridine-2-carbaldehyde, is a strategic synthetic modification. Halogenated heterocycles, particularly brominated ones, are highly valued in organic synthesis. smolecule.com The bromine substituent enhances the reactivity of the molecule, serving as a versatile handle for further functionalization. chemimpex.com This is particularly useful in cross-coupling reactions, where the bromo group can be readily substituted, allowing for the construction of complex molecular frameworks. This enhanced reactivity makes brominated pyridines essential building blocks for creating biologically active molecules and novel heterocyclic systems crucial in medicinal chemistry. chemimpex.com

Overview of Research Trajectories for this compound

Research involving this compound, often abbreviated as BPCA, has followed several key trajectories. A primary area of focus is its application as a foundational building block in supramolecular chemistry and for the synthesis of ligands used in transition metal catalysis and the creation of luminescent complexes. mdpi.comresearchgate.netresearchgate.net Its utility has been demonstrated in the synthesis of complex structures like porphyrins. mdpi.com Furthermore, BPCA is a key intermediate in the development of pharmaceuticals, with particular applications in agents targeting neurological disorders. chemimpex.com Its versatility extends to the agrochemical industry and the synthesis of functional materials such as dyes and pigments. chemimpex.com

Scope and Objectives of Research Endeavors Involving this compound

The primary objective of research on this compound is to leverage its unique structural features for the efficient synthesis of more complex molecules. chemimpex.com Scientific investigations aim to thoroughly understand its physicochemical properties and reactivity to expand its applications in various fields. researchgate.netnih.gov Key goals include the development of new synthetic methodologies, the creation of novel ligands for catalysis, and the construction of innovative materials with specific functions. chemimpex.comresearchgate.net The overarching scope is to utilize this versatile intermediate to drive innovation and efficiency in both academic research and industrial chemical synthesis. chemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFHFNGMCPMOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373691 | |

| Record name | 6-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34160-40-2 | |

| Record name | 6-Bromo-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34160-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 6 Bromopyridine 2 Carbaldehyde

Established Synthetic Routes to 6-Bromopyridine-2-carbaldehyde

The transformation of a methyl group on the pyridine (B92270) ring into a carbaldehyde functional group is a key strategy for synthesizing pyridine aldehydes. One of the primary and well-documented methods for producing this compound involves the oxidation of its methyl-substituted precursor.

A principal route for the synthesis of this compound begins with the precursor 2-Bromo-6-methylpyridine. chemicalbook.commetu.edu.tr The core of this transformation is the selective oxidation of the methyl group at the 6-position of the pyridine ring to an aldehyde.

One documented method involves the oxidation of 2-Bromo-6-methylpyridine using potassium permanganate (B83412) (KMnO₄) in an aqueous solution to first yield 6-bromopicolinic acid. metu.edu.tr While this specific study aimed for the carboxylic acid, the underlying principle of oxidizing the methyl group is fundamental. The resulting carboxylic acid can then be reduced to the target aldehyde, a common synthetic sequence in organic chemistry.

Another approach involves the direct oxidation of the methyl group. While specific reagents for the direct, single-step oxidation of 2-Bromo-6-methylpyridine to the corresponding aldehyde are varied in the broader field of organic synthesis, selenium dioxide (SeO₂) is a classic reagent for such transformations. Palladium-catalyzed cross-coupling of methylboronic acid with 2-chloro-3-nitropyridine (B167233) to produce 2-methyl-3-nitropyridine, followed by oxidation with selenium dioxide to yield the aldehyde, demonstrates a similar strategy on a different pyridine scaffold.

The efficiency and yield of the synthesis of pyridine aldehydes are highly dependent on the chosen reaction conditions. The optimization of these parameters is a critical aspect of synthetic chemistry to maximize product formation and purity. acs.org

For the oxidation of a methylpyridine, factors such as the choice of oxidizing agent, solvent, temperature, and reaction time are paramount. In the synthesis of 6-bromo-2-pyridinecarboxylic acid from 2-bromo-6-methylpyridine, the reaction was carried out with potassium permanganate in water, resulting in a 40% yield. metu.edu.tr Further optimization of temperature and reagent stoichiometry could potentially improve this yield.

In broader studies on the synthesis of pyridine carboxaldehydes, various conditions have been explored. For instance, the Vilsmeier-Haack reaction, which formylates heterocyclic compounds, offers an efficient method. tandfonline.com A study on the synthesis of 2-Arylimidazo[1,2-a]pyridine-3-carbaldehydes highlighted the use of a DMF and POCl₃ mixture in PEG-400 under microwave irradiation as a mild and high-yielding protocol. tandfonline.com Such alternative formylation techniques could be adapted for the synthesis of this compound.

The table below summarizes key variables and their potential impact on the synthesis.

| Parameter | Variable | Potential Impact on Yield and Purity |

| Oxidizing Agent | KMnO₄, SeO₂, etc. | The choice of oxidant determines selectivity and can influence over-oxidation to the carboxylic acid. |

| Solvent | Water, DMF, Acetonitrile (B52724) | Solvent choice affects reactant solubility and can influence reaction pathways. DMF has been noted as a better solvent than acetonitrile in some related reactions. royalsocietypublishing.org |

| Temperature | Sub-zero to reflux | Higher temperatures can increase reaction rates but may also lead to side reactions and impurities. acs.org |

| Catalyst | Palladium, Rhodium, etc. | Catalysts can enable milder reaction conditions and improve yields in coupling or formylation reactions. tandfonline.comsigmaaldrich.com |

| Reaction Time | Hours to days | Longer reaction times may increase conversion but can also lead to product degradation. acs.org |

Precursor Materials and Reactants for this compound Preparation

The synthesis of this compound relies on a specific set of starting materials and reagents. The primary precursor is 2-Bromo-6-methylpyridine. chemicalbook.comsigmaaldrich.com Depending on the chosen synthetic route, other essential reactants are required.

For routes involving bromination followed by formylation, precursors could include 2,6-Dibromopyridine. chemicalbook.com In a multi-step synthesis starting from 6-Amino-2-methylpyridine, reagents such as hydrobromic acid (HBr), bromine (Br₂), and sodium nitrite (B80452) (NaNO₂) are used for diazotization and bromination.

The following table details the key precursors and reactants.

| Precursor/Reactant | Chemical Formula | Role in Synthesis |

| 2-Bromo-6-methylpyridine | C₆H₆BrN | Primary starting material for oxidation. sigmaaldrich.com |

| 2,6-Dibromopyridine | C₅H₃Br₂N | A potential precursor for functional group manipulation. chemicalbook.com |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Brominating agent. chemicalbook.com |

| Benzoyl Peroxide | C₁₄H₁₀O₄ | Radical initiator for bromination reactions. chemicalbook.com |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | A common solvent and a reagent in Vilsmeier-Haack formylation. chemicalbook.comtandfonline.com |

| n-Butyllithium | C₄H₉Li | Strong base used for lithiation to introduce functional groups. chemsrc.com |

| Carbon Tetrachloride | CCl₄ | A solvent, though its use is declining due to toxicity. chemicalbook.com |

| Potassium Permanganate | KMnO₄ | Strong oxidizing agent for converting the methyl group. metu.edu.tr |

Comparisons with Other Pyridine Carbaldehyde Synthetic Approaches

The synthesis of this compound via oxidation of 2-Bromo-6-methylpyridine is one of several general strategies for preparing pyridine carbaldehydes. Comparing this method to others provides a broader context for its advantages and limitations.

Oxidation of Picolines: This is a direct and common method, analogous to the synthesis from 2-Bromo-6-methylpyridine. A general approach involves starting with a picoline (methylpyridine) and oxidizing the methyl group. google.com For instance, 4-picoline can be oxidized to 4-pyridine nitric oxide, which is then converted through several steps to 4-pyridine carbaldehyde. google.com This method is straightforward but can sometimes suffer from over-oxidation to the carboxylic acid, requiring careful control of reaction conditions.

Vilsmeier-Haack Reaction: This is a powerful method for formylating electron-rich heterocyclic rings. It typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-Dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. tandfonline.com This approach is very efficient for certain substrates but requires an activated pyridine ring for the electrophilic substitution to occur readily. tandfonline.com

Electrochemical Methods: A more modern and "green" approach involves the electrochemical carboxylation of bromopyridines using carbon dioxide. royalsocietypublishing.orgroyalsocietypublishing.org In this method, a bromopyridine is electrochemically reduced in the presence of CO₂ to form the corresponding carboxylic acid, which can then be reduced to the aldehyde. This technique avoids harsh chemical oxidants and can be performed under mild conditions, with silver electrodes showing good catalytic activity. royalsocietypublishing.orgroyalsocietypublishing.org

From Carboxylic Acids or Derivatives: Pyridine carbaldehydes can also be prepared by the reduction of corresponding pyridine carboxylic acids or their derivatives (e.g., esters, acid chlorides). For example, isonicotinic acid can be converted to 4-pyridine-2-imidazoline, which is then subjected to reductive hydrolysis to yield 4-pyridine carbaldehyde. google.com This adds steps to the synthesis but can be advantageous if the carboxylic acid is more readily available than the corresponding picoline.

Each of these methods has its own set of advantages concerning substrate scope, reaction conditions, cost, and environmental impact. The choice of a specific route often depends on the availability of starting materials and the desired scale of the synthesis.

Advanced Spectroscopic and Structural Elucidation of 6 Bromopyridine 2 Carbaldehyde

Crystalline Structure Analysis

The solid-state architecture of 6-Bromopyridine-2-carbaldehyde (BPCA) has been meticulously characterized, providing a foundational understanding of its molecular arrangement and the non-covalent forces governing its crystal packing.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) analysis provides definitive data on the three-dimensional arrangement of atoms in the crystalline lattice of this compound. mdpi.com Studies show that the compound crystallizes in the monoclinic system with the space group P21/a. mdpi.comresearchgate.net The unit cell, which contains four molecules (Z=4), possesses specific dimensions determined at a temperature of 290 K. mdpi.comresearchgate.net The crystallographic data from these studies are essential for understanding the compound's solid-state properties. researchgate.net

| Crystallographic Parameter | Value |

| Molecular Formula | C₆H₄BrNO |

| Molecular Weight | 186.00 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/a (No. 14) |

| a | 6.908(2) Å |

| b | 6.290(4) Å |

| c | 15.060(6) Å |

| β | 95.57(3)° |

| Volume (V) | 651.3(5) ų |

| Molecules per unit cell (Z) | 4 |

| Temperature | 290(2) K |

| Data sourced from references mdpi.comresearchgate.netiucr.org. |

Molecular Conformation in the Crystalline Phase

Within the crystal, the molecule of this compound is nearly planar, with a root-mean-square (r.m.s.) deviation for non-hydrogen atoms calculated at 0.006(4) Å. mdpi.comresearchgate.netiucr.org The molecule adopts a trans conformation, where the aldehyde oxygen atom is oriented in the opposite direction of the nitrogen atom of the pyridine (B92270) ring. mdpi.com This trans conformer is not only present in the crystal but is also the most stable form of the isolated molecule, stabilized by intramolecular C–H···O=C and C(=O)H···N interactions. mdpi.comresearchgate.netnih.gov

Intermolecular Interactions in Crystalline this compound

The crystal packing of BPCA is stabilized by a network of weak intermolecular interactions. mdpi.com Molecules are linked into chains along the crystallographic b-axis primarily through weak C–H···N hydrogen-bond-like interactions. mdpi.comresearchgate.netiucr.org The specific geometry of this hydrogen bond is characterized by a H···N distance of 2.53(6) Å, a C···N distance of 3.534(7) Å, and a C–H···N angle of 167(4)°. mdpi.com

To further quantify the intermolecular contacts, Hirshfeld surface analysis has been employed. mdpi.comresearchgate.net This analysis reveals that the most significant interactions are of the H···N, H···O, H···H, H···Br, and Br···Br types. mdpi.comnih.gov The analysis shows that contacts involving hydrogen atoms are particularly prevalent. The combination of H···N/N···H, H···O/O···H, and H···H interactions accounts for 40.6% of the total Hirshfeld surface area. mdpi.com When also considering H···Br/Br···H and Br···Br contacts, these interactions collectively represent 74.1% of the surface, underscoring their dominant role in defining the crystal structure. mdpi.com

| Hirshfeld Surface Contact Type | Percentage of Total Surface Area |

| H···N / N···H | 6.2% |

| H···O / O···H | 19.2% |

| H···H | 15.2% |

| Data sourced from reference mdpi.com. |

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed insight into the molecular vibrations and bonding characteristics of this compound.

Raman Spectroscopy

Raman spectra have been successfully obtained and interpreted for the crystalline form of this compound. mdpi.comresearchgate.netresearchgate.net This technique complements the IR data, providing information on non-polar or weakly polar bond vibrations, which are often less intense in IR spectra. The analysis of the Raman spectrum, in conjunction with IR spectroscopy and supported by quantum chemical calculations, allows for a comprehensive assignment of the vibrational modes of the molecule in its solid state. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds. For this compound and its derivatives, ¹H and ¹³C NMR provide specific information about the chemical environment of the hydrogen and carbon atoms, respectively.

While detailed, peer-reviewed spectral assignments for this compound itself are not extensively documented in the provided search results, certificates of analysis confirm that its ¹H NMR spectrum is consistent with the expected structure. medchemexpress.com However, comprehensive NMR data are available for several of its derivatives, such as those formed by condensation reactions with hydrazinecarboxamide or hydrazine-1-carbothioamide. mdpi.com These derivatives are synthesized for various applications, including their use as potential urease inhibitors. mdpi.com The chemical shifts in these derivatives are influenced by the substituent groups attached to the carbaldehyde function.

For instance, the ¹H and ¹³C NMR data for 6-Bromopyridine-2-yl methylene (B1212753) hydrazinecarboxamide and 6-Bromopyridine-2-yl methylene hydrazine-1-carbothioamide, recorded in DMSO-d₆, are well-documented. mdpi.com

Table 2: ¹H and ¹³C NMR Data for Derivatives of this compound in DMSO-d₆ This table provides the chemical shifts (δ) in ppm for two representative derivatives.

| Compound | Nucleus | δ (ppm) |

| 6-Bromopyridine-2-yl methylene hydrazinecarboxamide | ¹H NMR | 10.63 (s, 1H), 8.19–8.20 (d, 1H), 7.76 (s, 1H), 7.74–7.75 (t, 1H), 7.56–7.57 (d, 1H), 6.70 (s, 1H) |

| ¹³C NMR | 157.41, 154.88, 139.05, 128.80, 128.3, 125.35, 119.97 | |

| 6-Bromopyridine-2-yl methylene hydrazine-1-carbothioamide | ¹H NMR | 11.75 (s, 1H), 8.33 (d, 1H), 8.27 (s, 1H), 7.98 (s, 1H), 7.7 (t, 1H), 7.6 (d, 1H) |

| ¹³C NMR | 178.93, 155.18, 141.18, 140.86, 140.26, 128.52, 119.89 | |

| Data sourced from a study on pyridine carboxamide derivatives. mdpi.com |

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) provides crucial information regarding the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis. The mass spectrum of this compound has been reported, and its fragmentation behavior has been studied. mdpi.comresearchgate.net

Upon electron ionization (EI), the molecule undergoes characteristic fragmentation processes. A major fragmentation pathway is decarbonylation, which involves the loss of a carbon monoxide (CO) molecule. mdpi.com This is a common fragmentation for aromatic aldehydes. Another significant process observed is the subsequent loss of the bromine atom (debromination). mdpi.com

The observation of an ion corresponding to [CHO]⁺ in the mass spectrum provides additional evidence for the decarbonylation pathway. mdpi.com The fragmentation of the pyridine ring itself also occurs. mdpi.com The EI-MS data for derivatives of this compound, such as 6-Bromopyridine-2-yl methylene hydrazinecarboxamide, also show distinct fragmentation patterns, with the molecular ion peak (M⁺) being observable. mdpi.com

Table 3: Key Mass Spectrometry Fragmentation Data for this compound and a Derivative This table highlights the major ions observed in the mass spectra.

| Compound | Ionization Method | Key Observed Fragments (m/z) | Interpretation |

| This compound | Electron Ionization | [C₅NH₃Br+H]⁺, [C₅NH₃+H]⁺, [CHO]⁺ | Decarbonylation and decarbonylation+debromination |

| 6-Bromopyridine-2-yl methylene hydrazinecarboxamide | Electron Ionization | 244 (M⁺), 200, 172.1, 91.1 | Molecular ion and subsequent fragment ions |

| Data sourced from studies on BPCA photochemistry and its derivatives. mdpi.commdpi.com |

Computational and Theoretical Investigations of 6 Bromopyridine 2 Carbaldehyde

Density Functional Theory (DFT) Calculations on Molecular Structure and Conformers

Density Functional Theory (DFT) has been a important tool in understanding the intricacies of 6-bromopyridine-2-carbaldehyde's structure. mdpi.com Calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its conformational possibilities. mdpi.comresearchgate.net

Conformational Isomerism: trans and cis Forms

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the aldehyde group to the pyridine (B92270) ring. mdpi.com This rotation gives rise to two distinct planar conformers: a trans form and a cis form. mdpi.com

The trans conformer is characterized by stabilizing intramolecular interactions, specifically a C–H···O=C and a C(=O)H···N interaction. mdpi.comnih.gov These interactions contribute to its greater stability. In contrast, the cis form exhibits repulsive interactions, namely C–H···H–C(=O) and C=OLP···LPN (where LP denotes a lone pair), making it the higher-energy conformer. mdpi.comnih.gov

Experimental studies involving the isolation of the compound in cryogenic matrices of argon, krypton, and xenon have confirmed that the trans conformer is the dominant species present in the gas phase at room temperature. mdpi.comnih.gov This experimental observation aligns with the theoretical predictions of its greater stability. mdpi.com

Table 1: Calculated Selected Geometrical Parameters for the Two Conformers of this compound

| Geometrical Parameter | trans Conformer (Calculated) | cis Conformer (Calculated) |

|---|---|---|

| C–Br bond length (Å) | 1.924 | 1.925 |

| C=O bond length (Å) | 1.208 | 1.203 |

Relative Energies and Conformational Barriers

DFT calculations have quantified the energy difference between the two conformers. The trans form is more stable than the cis form by 17.7 kJ mol-1. mdpi.com This significant energy gap explains the predominance of the trans conformer under normal conditions. mdpi.comresearchgate.net At equilibrium at 298.15 K, the population of the trans conformer is estimated to be 99.9%, with the cis conformer accounting for only 0.1%. researchgate.net

The energy barrier for the interconversion from the more stable trans conformer to the cis conformer has also been calculated, providing insight into the dynamics of this conformational change. researchgate.net

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kJ mol-1) |

|---|---|

| trans | 0.0 |

| cis | 17.7 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) calculations have been employed to investigate the electronic excited states of this compound. mdpi.comnih.gov These calculations are crucial for understanding the molecule's photochemical behavior, such as the observed UV-induced conversion of the trans conformer to the cis conformer and its subsequent decarbonylation to form 2-bromopyridine (B144113) and carbon monoxide. mdpi.comnih.gov

TD-DFT calculations, specifically at the TD-DFT(CAM-B3LYP)/6-311+G(d,p) level in ethanol (B145695), have shown that UV excitation promotes the molecule to higher singlet states (S2–S5). mdpi.com Following this initial excitation, the molecule can undergo intersystem crossing to the triplet manifold. mdpi.com The calculations revealed the presence of nine triplet states with energies below the S5 state, which are implicated in the bond cleavage processes leading to decarbonylation. mdpi.com

Table 3: Calculated Vertical Excitation Energies, Wavelengths, and Oscillator Strengths for the trans Conformer of this compound

| Excited State | Vertical Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Main Contributions |

|---|---|---|---|---|

| S1 | 4.01 | 309.2 | 0.0000 | n→π |

| S2 | 4.58 | 270.7 | 0.0456 | π→π |

| S3 | 5.08 | 244.1 | 0.0000 | n→π |

| S4 | 5.21 | 237.9 | 0.2974 | π→π |

| S5 | 5.59 | 221.8 | 0.0000 | n→π* |

Quantum Chemical Studies on Reactivity and Electronic Properties

Quantum chemical studies have provided a detailed picture of the reactivity and electronic properties of this compound. The differing intramolecular interactions in the trans and cis conformers directly influence their reactivity. mdpi.com The stabilizing interactions in the trans form make it less reactive than the cis form, which possesses repulsive interactions. mdpi.com

The photochemical reactivity of the compound has been a key area of investigation. Upon broadband UV irradiation (λ ≥ 235 nm) in a cryogenic matrix, the initially dominant trans conformer can be converted to the higher-energy cis conformer. mdpi.comnih.gov This process is a rotamerization, a change in conformation around a single bond. mdpi.com

Furthermore, this UV irradiation also induces a decarbonylation reaction, leading to the formation of 2-bromopyridine and carbon monoxide. mdpi.comnih.gov This reaction is believed to proceed through radical intermediates, and its efficiency is noted to be higher in more polarizable media like a xenon matrix, which can stabilize the initially formed radical species. mdpi.com

Reactivity and Derivatization of 6 Bromopyridine 2 Carbaldehyde in Organic Synthesis

Aldehyde Functional Group Transformations

The aldehyde group in 6-bromopyridine-2-carbaldehyde is a key site for various chemical modifications, enabling the construction of more complex molecular architectures.

Condensation Reactions (e.g., Hydrazone Formation)

The aldehyde functionality readily undergoes condensation reactions with amine derivatives to form imines. A notable example is its reaction with hydrazine (B178648) derivatives to form hydrazones. numberanalytics.com This type of reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond. numberanalytics.com

This reactivity is exploited in the synthesis of more complex heterocyclic systems. For instance, this compound can be condensed with isonitrosoacetophenone hydrazones, which can then be cyclized to form 3-(pyridin-2-yl)-1,2,4-triazine 4-oxides. researchgate.net Similarly, it has been used in condensation reactions with aminoguanidine (B1677879) hydrochloride to produce bis-guanyl hydrazones. unina.it These reactions highlight the utility of the aldehyde group in constructing elaborate molecular frameworks.

Reductive Aldol (B89426) Coupling Reactions with Divinyl Ketones

This compound is a known substrate for rhodium-catalyzed reductive aldol coupling reactions with divinyl ketones. chemicalbook.comthermofisher.commedchemexpress.comthermofisher.comsigmaaldrich.comfishersci.se This process leads to the formation of syn β-hydroxyenones, which are valuable intermediates in organic synthesis. chemicalbook.comthermofisher.commedchemexpress.comthermofisher.comsigmaaldrich.comfishersci.se The reaction demonstrates the aldehyde's capacity to participate in carbon-carbon bond-forming reactions under transition metal catalysis, expanding its synthetic utility beyond simple condensation chemistry.

Bromine Substituent Reactivity

The bromine atom on the pyridine (B92270) ring offers another reactive handle for synthetic transformations, primarily through cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom at the 6-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: this compound has been successfully employed in Suzuki coupling reactions. For example, it can be coupled with bis-thiophene diboron (B99234) pinacolate ester to assemble bis-thiophenearyl dialdehydes. unina.it This reaction is a powerful tool for creating biaryl and heteroaryl structures.

Heck Coupling: The Heck reaction provides a method for the vinylation of aryl halides. While specific examples detailing the Heck coupling of this compound are not prevalent in the provided context, the general utility of bromopyridines in Heck reactions is well-established. rsc.orgrsc.org For example, bromopyridines can be reacted with vinyl ethers or acrylates in the presence of a palladium catalyst. rsc.org

Sonogashira Coupling: The Sonogashira reaction is a widely used method to form carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for the synthesis of complex molecules. wikipedia.orgnih.govacs.orgthalesnano.comrsc.org While direct examples with this compound are not explicitly detailed, the reactivity of the bromo-substituent makes it a suitable candidate for such transformations.

Nucleophilic Aromatic Substitution Pathways

The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group can activate the bromine atom for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces the bromide ion. Although specific examples with this compound are not detailed in the provided search results, this pathway remains a plausible route for functionalization.

Synthetic Utility as a Versatile Pyridine Building Block

The dual reactivity of this compound makes it a highly valuable and versatile building block in the synthesis of a wide array of complex organic molecules. researchgate.netresearchgate.netchemicalbook.comthermofisher.comsigmaaldrich.com Its ability to undergo sequential or orthogonal transformations at both the aldehyde and the bromine positions allows for the efficient construction of intricate molecular architectures.

This compound serves as a key intermediate in the synthesis of:

Tris[(pyridyl)methyl]amine (TPA) ligands: These are important ligands in coordination chemistry and for the development of catalysts. chemicalbook.comthermofisher.commedchemexpress.comthermofisher.comsigmaaldrich.comsigmaaldrich.com

Meso-substituted trans-A2B2-porphyrins: These are complex macrocycles with applications in various fields, including materials science and medicine. chemicalbook.comsigmaaldrich.com

Heterocyclic compounds for medicinal chemistry: The pyridine scaffold is a common motif in biologically active molecules. chemimpex.comchemimpex.com

Supramolecular structures: The directed bonding capabilities of the pyridine and aldehyde groups are useful in designing self-assembling molecular systems. mdpi.comresearchgate.netresearchgate.net

The synthetic applications of this compound are diverse, as illustrated by its use in the preparation of compounds like 6-([2,2′-bi(1,3-dithiolylidene)]-4-yl)picolinaldehyde and substituted oxetan-2-ones. sigmaaldrich.comsigmaaldrich.com

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor in the synthesis of various heterocyclic compounds. chemimpex.com Nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their widespread presence in biologically active molecules, including natural products and pharmaceuticals. metu.edu.trresearchgate.net The reactivity of the aldehyde and the bromo-substituted pyridine ring enables its use in constructing fused-ring systems. chemimpex.commetu.edu.tr For instance, it can be utilized in coupling reactions, such as the Sonogashira coupling, followed by ring-closure to form novel heterocyclic structures. metu.edu.tr Additionally, its ability to undergo condensation and nucleophilic addition reactions makes it a key intermediate for creating diverse heterocyclic scaffolds. chemimpex.com

One specific application involves the synthesis of 2-substituted 5-bromoindoles. In a process involving the magnesiation of N-Ts-5-bromoindole, this compound can act as an electrophile, reacting with the magnesiated intermediate to yield the corresponding alcohol, which is a precursor to the substituted indole. clockss.org

Formation of Substituted Pyridine Derivatives

The bromine atom on the pyridine ring of this compound is susceptible to replacement through various cross-coupling reactions, leading to a wide range of substituted pyridine derivatives. This functionality is particularly useful for introducing aryl, alkyl, or other functional groups at the 6-position of the pyridine ring. organic-chemistry.org

For example, it is a key starting material for the synthesis of substituted 2-bromopyridine (B144113) aldehydes, which are intermediates in the synthesis of natural products like toddaquinoline. researchgate.net The aldehyde group can also be modified or used as a handle for further transformations after the substitution at the bromine position has been achieved. The ability to perform reactions like the Suzuki or Stille coupling at the C-Br bond allows for the creation of a diverse library of pyridine-containing compounds with potential applications in materials science and medicinal chemistry. cardiff.ac.uk

Synthesis of Oxetanones

This compound is employed in the synthesis of specific oxetanone structures. sigmaaldrich.comsigmaaldrich.com Oxetan-3-ones are strained four-membered ring systems that have gained attention in medicinal chemistry as they can act as surrogates for other functional groups and introduce unique conformational constraints into molecules. universityofcalifornia.eduacs.org

Specifically, this compound can be used to synthesize both the syn- and anti- forms of 4-(6-bromopyridin-2-yl)-3-methyl-3-phenyloxetan-2-one. sigmaaldrich.comsigmaaldrich.com The synthesis of these strained heterocyclic ketones often involves multi-step processes, highlighting the utility of this compound as a starting material for accessing these valuable structures. universityofcalifornia.edu

Formation of Tris((pyridyl)methyl)amine (Tpy) Ligands and Derivatives

A significant application of this compound is in the synthesis of Tris((pyridyl)methyl)amine (Tpy) ligands and their derivatives. chemicalbook.comsigmaaldrich.cn Tpy ligands are tripodal, tetradentate ligands that form stable complexes with a variety of metal ions, finding use in coordination chemistry, catalysis, and as building blocks for supramolecular structures. unipd.itrsc.org

The synthesis of Tpy derivatives often involves the reductive amination of this compound or a derivative thereof. rsc.org For example, it can be used to create Tpy ligands with specific substituents on the pyridine rings, such as a 3-formyl-phenyl group, by reacting the appropriately substituted aldehyde with other pyridine-containing amines. sigmaaldrich.comsigmaaldrich.com The resulting ligands can then be used to form metal complexes with tailored electronic and steric properties. unipd.it

Table 1: Examples of Tpy Ligand Derivatives Synthesized from this compound

| Derivative Name | Key Feature | Reference |

|---|---|---|

| Tpy with 3-formyl-phenyl substituent | A formyl group on a phenyl substituent on one of the pyridine arms. | sigmaaldrich.com, sigmaaldrich.com |

| Aryl-appended Tpy ligands | Phenyl groups attached to the pyridine rings. | chemsrc.com |

Synthesis of Meso-Substituted Porphyrins

This compound plays a role in the synthesis of meso-substituted porphyrins. chemicalbook.comsigmaaldrich.cnchemicalbook.com Porphyrins are large heterocyclic macrocycles that are fundamental to many biological processes and have applications in areas such as catalysis, sensing, and photodynamic therapy. psu.edu

The aldehyde group of this compound allows it to be incorporated into the porphyrin macrocycle through condensation reactions with pyrrole (B145914) or dipyrromethanes. psu.edu Specifically, it participates in the synthesis of meso-substituted trans-A2B2-porphyrins, where two of the opposing meso positions of the porphyrin ring are substituted with the 6-bromopyridyl group. chemicalbook.comsigmaaldrich.cnsigmaaldrich.com This method allows for the introduction of specific functional groups onto the porphyrin periphery, enabling the fine-tuning of their electronic and photophysical properties. psu.edu

Table 2: Porphyrin Synthesis Involving this compound

| Porphyrin Type | Synthetic Strategy | Reference |

|---|---|---|

| meso-substituted trans-A2B2-porphyrin | Condensation with pyrrole or dipyrromethanes. | chemicalbook.com, sigmaaldrich.cn, sigmaaldrich.com |

Synthesis of 6-([2,2′-bi(1,3-dithiolylidene)]-4-yl)picolinaldehyde

This compound is a starting material for the synthesis of 6-([2,2′-bi(1,3-dithiolylidene)]-4-yl)picolinaldehyde. sigmaaldrich.comsigmaaldrich.combiocompare.com This molecule incorporates a tetrathiafulvalene (B1198394) (TTF) unit, which is an organosulfur compound known for its electron-donating properties and its use in the development of molecular conductors and switches. chemsrc.com

The synthesis involves a cross-coupling reaction to attach the bi(1,3-dithiolylidene) moiety at the 6-position of the pyridine ring, replacing the bromine atom. The aldehyde group at the 2-position remains for further functionalization or to act as a coordination site. The resulting compound combines the properties of a pyridine-2-carbaldehyde with those of a TTF derivative, making it a target for materials science and supramolecular chemistry. chemsrc.com

Formation of 6-(2,4,6-triisopropylphenyl)-2-pyridinecarboxaldehyde

The synthesis of 6-(2,4,6-triisopropylphenyl)-2-pyridinecarboxaldehyde can be achieved using this compound. sigmaaldrich.comsigmaaldrich.combiocompare.com This transformation involves a Suzuki-Miyaura cross-coupling reaction, where the bromine atom on the pyridine ring is replaced by a 2,4,6-triisopropylphenyl group. This bulky substituent provides significant steric hindrance around the pyridine nitrogen, which can be useful in controlling the coordination environment of metal complexes or influencing the conformation of the molecule. The aldehyde group at the 2-position is retained for subsequent reactions.

Synthesis of 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol

A specific, documented procedure for the synthesis of 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol commencing from this compound was not identified in a survey of available chemical literature. However, a plausible and chemically sound synthetic route can be proposed based on well-established organic transformations. This theoretical pathway involves a two-step sequence: a nitroaldol (Henry) reaction followed by the reduction of the intermediate nitro alcohol.

Step 1: Nitroaldol (Henry) Reaction

The synthesis would commence with the Henry reaction, a classic carbon-carbon bond-forming method that couples an aldehyde with a nitroalkane under basic conditions. wikipedia.org In this case, this compound would be reacted with nitroethane in the presence of a suitable base to form the β-nitro alcohol intermediate, 1-(6-bromopyridin-2-yl)-2-nitropropan-1-ol.

Reactants: this compound, Nitroethane

Catalyst: A base such as sodium hydroxide, potassium carbonate, or an organic base like triethylamine (B128534) is typically used. organic-chemistry.org

Product: 1-(6-bromopyridin-2-yl)-2-nitropropan-1-ol

The reaction is reversible, and careful control of reaction conditions, such as using only catalytic amounts of a mild base, is often necessary to favor the formation of the desired β-hydroxy nitro compound and prevent subsequent elimination to a nitroalkene. wikipedia.orgorganic-chemistry.org

Step 2: Reduction of the Nitro Alcohol

The second step involves the reduction of the nitro group in the intermediate to a primary amine. This transformation is a key step as the nitro group's synthetic utility lies in its ability to be converted into other functional groups, most notably an amine. wikipedia.org A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium on carbon, Platinum oxide, or Raney Nickel) or chemical reduction (e.g., using lithium aluminum hydride, sodium borohydride (B1222165) in the presence of a catalyst, or metal-acid combinations like zinc in acetic acid).

Reactant: 1-(6-bromopyridin-2-yl)-2-nitropropan-1-ol

Reagents: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents.

Product: 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol

This two-step sequence represents a standard and effective strategy for the synthesis of β-amino alcohols from aldehydes. wikipedia.org

Design and Synthesis of Complex Molecular Architectures

This compound is a privileged scaffold for the construction of intricate molecular architectures, serving as a key intermediate in the synthesis of pharmaceuticals, functional materials, and complex ligands for coordination chemistry. Current time information in Bangalore, IN.mdpi.com Its utility is derived from the aldehyde group, which readily undergoes nucleophilic additions and condensations, and the bromo-substituted pyridine core, which can participate in a variety of cross-coupling reactions. Current time information in Bangalore, IN.

Researchers have extensively used this compound as a building block for supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes. sigmaaldrich.commdpi.com The aldehyde functionality provides a convenient handle for elaboration into more complex systems. For instance, it is a known precursor for creating tris(2-pyridylmethyl)amine (B178826) (Tpy) ligands. These polydentate ligands are crucial in coordination chemistry for creating metal complexes with specific catalytic or magnetic properties. sigmaaldrich.comchemicalbook.com The synthesis typically involves the condensation of the aldehyde with an amine followed by reduction.

Furthermore, this compound has been employed in the synthesis of meso-substituted porphyrins. sigmaaldrich.com Porphyrin structures are fundamental to various biological processes and have applications in photodynamic therapy, catalysis, and molecular electronics. The aldehyde group can participate in condensation reactions with pyrrole to form the porphyrin macrocycle.

The compound's reactivity has also been harnessed to create other complex heterocyclic systems. Selected examples of its application in synthesizing advanced molecular structures are highlighted in the table below.

| Product Class | Specific Compound Synthesized | Synthetic Utility/Application |

| Oxetanone Derivatives | syn- and anti-4-(6-bromopyridin-2-yl)-3-methyl-3-phenyloxetan-2-one | Building blocks in organic synthesis. sigmaaldrich.com |

| Tetrathiafulvalene (TTF) Derivatives | 6-([2,2′-bi(1,3-dithiolylidene)]-4-yl)picolinaldehyde | Components for molecular electronics and anion/cation coordination. sigmaaldrich.com |

| Sterically Hindered Pyridines | 6-(2,4,6-triisopropylphenyl)-2-pyridinecarboxaldehyde | Precursors for specialized ligands and catalysts. sigmaaldrich.com |

| Tris(2-pyridylmethyl)amine (Tpy) Ligands | Tpy core with a 3-formyl-phenyl substituent | Ligands for creating transition metal complexes with tailored properties. sigmaaldrich.com |

These examples underscore the strategic importance of this compound as a versatile starting material, enabling chemists to construct a diverse range of complex and functionally rich molecules with precision. Current time information in Bangalore, IN.

Coordination Chemistry and Catalytic Applications of 6 Bromopyridine 2 Carbaldehyde Derived Ligands

Ligand Design and Synthesis Utilizing the 6-Bromopyridine-2-carbaldehyde Scaffold

This compound (BPCA) serves as a versatile and crucial building block in the design and synthesis of a wide array of ligands for coordination chemistry. benchchem.commdpi.comnih.govresearchgate.net Its utility stems from two primary reactive sites: the aldehyde functional group and the bromo substituent on the pyridine (B92270) ring.

The aldehyde group is particularly amenable to condensation reactions with primary amines to form Schiff base (or imine) ligands. iosrjournals.orgresearchgate.net This reaction is a cornerstone of ligand synthesis, allowing for the straightforward creation of N-donor ligands by reacting BPCA with various amines. For example, tetradentate Schiff-base ligands can be prepared in situ through the condensation of BPCA with diamines like 1,3-diaminopropane (B46017). rsc.org This modularity enables the synthesis of a large library of ligands with diverse steric and electronic properties by simply varying the amine component.

Furthermore, BPCA is an essential precursor for constructing more complex, polydentate ligand frameworks, such as Tris[(pyridyl)methyl]amine (TPA) ligands. chemicalbook.comthermofisher.commedchemexpress.com These tripodal ligands are highly valued in coordination chemistry for their ability to form stable, well-defined complexes with a variety of transition metals. benchchem.com The synthesis of these ligands often involves the reaction of BPCA with other pyridyl-containing moieties.

The bromine atom at the 6-position offers another avenue for synthetic modification. It can be substituted through nucleophilic substitution reactions or, more commonly, participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. benchchem.com This allows for the introduction of aryl or other organic fragments, systematically modifying the ligand's structure and properties. For instance, the synthesis of certain pyridine-phenolate-6-arylmethine ligands begins with the reaction of this compound with an aryllithium reagent, followed by a subsequent Suzuki coupling to build the final ligand architecture. acs.orgcityu.edu.hk This dual reactivity makes BPCA a highly adaptable scaffold for creating tailored ligands for specific applications in catalysis and materials science.

Formation of Transition Metal Complexes

Ligands derived from this compound readily form stable complexes with a wide range of transition metals, a property that is central to their application in catalysis and materials science. mdpi.comnih.govresearchgate.net The resulting metal complexes often exhibit unique electronic and photophysical properties. scielo.org.co The coordination typically occurs through the nitrogen atom of the pyridine ring and the nitrogen atom of the imine or amine group formed from the carbaldehyde precursor. This chelation leads to the formation of stable five- or six-membered rings with the metal center.

First-Row Divalent Transition Metal Complexes

There is significant research interest in the coordination of BPCA-derived ligands with first-row divalent transition metals, including manganese(II), iron(II), cobalt(II), nickel(II), and zinc(II). nih.govresearchgate.netmdpi.comcore.ac.uk These metals are abundant and exhibit rich coordination and redox chemistry.

Schiff base ligands derived from the condensation of a pyridine-2-carbaldehyde derivative and a hydrazide have been shown to form bis-complexes with divalent transition metals. These complexes typically adopt a distorted octahedral geometry, with the ligand coordinating in a meridional fashion through its pyridine-N, imine-N, and carbonyl-O atoms. researchgate.net Similarly, tetradentate Schiff-base ligands formed from 5-bromopyridine-2-aldehyde and 1,3-diaminopropane coordinate to Fe(II) to form octahedral complexes with an N6 coordination sphere. rsc.org

Ligands such as aryl-appended Tris[(pyridyl)methyl]amines (TPA), which can be synthesized using BPCA derivatives, form well-defined complexes with Mn(II), Co(II), Ni(II), and Zn(II). nih.gov X-ray crystallographic studies of these complexes have revealed mononuclear cations where the metal center is coordinated by the tetradentate ligand and additional solvent molecules, resulting in six-coordinate geometries. nih.gov The specific structure and properties of these complexes can be fine-tuned by altering the substituents on the pyridine rings of the ligand.

Table 1: Representative First-Row Divalent Transition Metal Complexes with Pyridine-Carbaldehyde Derived Ligands

| Metal Ion | Ligand Type | Example Ligand | Resulting Complex Structure | Reference |

|---|---|---|---|---|

| Fe(II) | Tetradentate Schiff Base | Condensation product of 5-bromopyridine-2-aldehyde and 1,3-diaminopropane | Mononuclear, octahedral Fe(II) center | rsc.org |

| Mn(II) | Aryl-appended TPA | 6-Ph₂TPA | Dinuclear, bridging hydroxamate ligands | nih.gov |

| Co(II) | Aryl-appended TPA | 6-Ph₂TPA | Mononuclear, six-coordinate with chelating hydroxamate | nih.gov |

| Ni(II) | Aryl-appended TPA | 6-Ph₂TPA | Mononuclear, six-coordinate with chelating hydroxamate | nih.gov |

| Zn(II) | Aroylhydrazone | 2-Pyridinecarbaldehyde Isonicotinoylhydrazone (HPCIH) | Polymeric structures or 1:2 metal-ligand complexes | researchgate.net |

Luminescent Complexes

The incorporation of this compound into ligand scaffolds is a promising strategy for creating luminescent transition metal complexes. mdpi.comnih.govresearchgate.net The photophysical properties of these complexes are governed by the interplay between the metal center and the electronic structure of the ligand. The extended π-system of the pyridine ring, often coupled with other aromatic moieties introduced into the ligand, can participate in charge-transfer transitions that lead to luminescence.

For example, lanthanide complexes with ligands derived from 6-(hydroxymethyl) pyridine-2-carboxaldehyde-bis-hydrazone show a significant enhancement in fluorescence quantum yield compared to the free ligand. scielo.org.co This "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the metal center, is a key principle in designing luminescent lanthanide complexes. While this example uses a derivative, it highlights the potential of the pyridine-2-carbaldehyde framework. The inherent photophysical properties of BPCA itself have been studied, providing fundamental data to understand its role in luminescent complexes. mdpi.comnih.gov The development of such complexes is driven by their potential use in applications like organic light-emitting diodes (OLEDs) and biological imaging probes. google.com

Catalytic Activity of Metal Complexes Derived from this compound

Metal complexes featuring ligands derived from BPCA are recognized for their catalytic capabilities. mdpi.comnih.govresearchgate.net The ligand framework plays a crucial role in catalysis by creating a specific coordination environment around the metal ion, which can stabilize reactive intermediates and lower the activation energy of chemical transformations. benchchem.com The modular synthesis of these ligands allows for the systematic tuning of the catalyst's activity and selectivity.

Enantioselective Catalysis (e.g., Amino Acid Enantiopurity Determination)

The development of chiral ligands from pyridine-carbaldehyde scaffolds is a significant area of research for applications in asymmetric catalysis. diva-portal.org While direct examples of using BPCA-derived complexes for amino acid enantiopurity determination are not prominent, related systems demonstrate the core principles.

Copper(II) complexes with chiral ligands prepared by condensing pyridine-2-carbaldehyde with chiral amino acid amides have proven to be effective catalysts for the asymmetric Henry reaction, achieving high enantiomeric excesses. researchgate.net Similarly, bioinspired manganese and iron complexes with chiral aminopyridine ligands are powerful catalysts for a variety of enantioselective oxidation reactions, including the hydroxylation of C–H bonds and epoxidation of olefins. rsc.orgnih.gov

A conceptually related application is chirality sensing, which has been demonstrated using dynamic, self-assembling systems. nih.govmdpi.com In one such system, a four-component assembly involving a pyridine-2-carboxaldehyde derivative, an amine, a zinc(II) salt, and a chiral secondary alcohol creates a complex whose handedness, detectable by circular dichroism spectroscopy, reflects the chirality of the alcohol. nih.gov This demonstrates the potential for these systems to be used in determining the enantiomeric excess of chiral molecules. The formation of diastereomeric complexes upon reaction with a chiral amine allows for spectroscopic differentiation, a principle that underpins many methods for determining enantiopurity. nih.gov

Role in Dynamic Covalent Interactions for Catalytic Processes

The aldehyde functionality of BPCA is ideally suited for use in dynamic covalent chemistry (DCC). DCC involves the formation of reversible covalent bonds, such as the imine bond formed between an aldehyde and an amine, under thermodynamic control. This allows for the self-assembly of complex, functional architectures from simple building blocks.

A notable example is a four-component system where 5-bromo-pyridine-2-carboxaldehyde, di-(2-pyridylmethyl)amine (DPA), a zinc salt, and a secondary alcohol reversibly assemble to form a stable, tetradentate ligand coordinated to the zinc center. nih.govresearchgate.net The process is believed to proceed through a highly reactive iminium ion intermediate, which is susceptible to nucleophilic attack by the alcohol. nih.gov The reversibility of this system was demonstrated through component exchange, where different aldehydes could compete for incorporation into the final assembled complex. nih.govresearchgate.net

This strategy of using dynamic covalent interactions to construct catalysts in situ is powerful. It allows for the rapid generation of libraries of catalysts and the creation of adaptive systems that can respond to changes in the reaction environment. The combination of metal coordination (a reversible, non-covalent interaction) with dynamic covalent bond formation provides a robust platform for designing sophisticated catalytic processes, including those within stable frameworks like metal-organic frameworks (MOFs). nih.gov

Metal Cation and Anion Coordination with Azine Ligands Derived from this compound

Azine ligands derived from this compound are a class of compounds synthesized through the condensation reaction of the aldehyde with hydrazine (B178648) or its derivatives. These ligands, characterized by a pyridyl-C=N-N=C-pyridyl or pyridyl-C=N-NH-R framework, possess multiple coordination sites—primarily the nitrogen atoms of the pyridine ring and the imine groups. This structural feature allows them to act as versatile chelating agents for a wide array of metal cations, forming complexes with diverse structures and properties. The electronic properties of the pyridine ring, influenced by the electron-withdrawing bromo-substituent, and the steric hindrance around the coordination sites play a crucial role in the stability and geometry of the resulting metal complexes.

Research into the coordination chemistry of these ligands reveals their ability to form stable complexes with various transition metals. The condensation of this compound with phenylhydrazine (B124118), for example, yields this compound phenylhydrazone. nih.gov The structure of this hydrazone is nearly planar, a feature that can facilitate π-stacking interactions in its metal complexes. nih.gov While extensive studies on the azine derived directly from this compound and hydrazine are limited, research on analogous pyridine-based Schiff-base and hydrazone ligands provides significant insight into their coordination behavior with metal cations and their interactions with anions.

Studies on closely related systems, such as Schiff-base ligands formed from 5-bromopyridine-2-aldehyde and 1,3-diaminopropane, demonstrate the formation of tetradentate ligands that coordinate to metal centers like iron(II). rsc.org In these complexes, the ligand typically occupies the four equatorial positions of an octahedral metal center, with other ligands or anions coordinating at the axial sites. rsc.org The pyridine nitrogen and the imine nitrogen atoms are the primary coordination points, creating a stable N4 donor environment around the metal ion. rsc.org

The coordination with various metal ions, including those from Group 12 (Zn, Cd) and lanthanides, has also been explored with similar pyridyl-azine ligand systems. nih.govscielo.org.co These studies show the formation of both discrete mononuclear complexes and extended one-dimensional (1D) or two-dimensional (2D) coordination polymers. nih.govcanterbury.ac.nz The final structure is often influenced by the specific metal ion, the counter-anion, and the solvent used during synthesis. scielo.org.co For instance, Cd(II) and Zn(II) have been shown to form coordination networks with azine ligands, where the metal centers adopt geometries such as pentagonal bipyramidal. nih.gov

Table 1: Metal Cation Coordination with Ligands Derived from or Related to this compound

| Ligand/Precursor | Metal Ion | Complex Formula | Coordination Environment | Key Observations | Citation |

| Schiff-base from 5-bromopyridine-2-aldehyde & 1,3-diaminopropane | Fe(II) | [Fe(L)(NCS)₂] | Octahedral N₆ | The tetradentate ligand occupies the equatorial plane with two trans-axial thiocyanate (B1210189) ligands. The complex exists in two polymorphic forms. | rsc.org |

| This compound phenylhydrazone | - | C₁₂H₁₀BrN₃ | - | The ligand itself is essentially planar. In the crystal, molecules are linked by N—H⋯N hydrogen bonds into a chain. | nih.gov |

| 5-Bromo-pyridine-2-carboxylic acid (in situ from decarboxylation) | Co(II) | [Co(5-Br-pyc)(2,2′-bipy)(H₂O)(Cl)]·2H₂O | Octahedral | The Co(II) center is coordinated by the bidentate 5-Br-pyc anion, a 2,2'-bipyridine (B1663995) ligand, a water molecule, and a chloride anion. | researchgate.net |

| Azine ligands (general) | Cd(II), Zn(II) | [Cd(seb)(4-bphz)]n·n(H₂O) | Pentagonal Bipyramidal N₂O₅ | Forms 2D coordination polymers. The metal is coordinated by carboxylate residues and two azine ligands. | nih.gov |

| Pyridine-2-carboxaldehyde (pyca) | Mn(I), Re(I), Mo(II) | [MnBr(CO)₃(pyca)] | κ²(N,O) chelation | The aldehyde acts as a stable chelate ligand through its pyridine nitrogen and carbonyl oxygen atoms. | nih.gov |

Table 2: Anion Coordination in Metal Complexes with Related Pyridyl Ligands

| Complex System | Anion | Role of Anion | Interaction Details | Citation |

| Fe(II) complex with Schiff-base from 5-bromopyridine-2-aldehyde | Thiocyanate (NCS⁻) | Inner-sphere ligand | Two thiocyanate anions coordinate directly to the Fe(II) center in a trans configuration. | rsc.org |

| Co(II) complex with 5-bromo-pyridine-2-carboxylate | Chloride (Cl⁻) | Inner-sphere ligand | One chloride anion is directly bonded to the Co(II) center, completing the octahedral geometry. | researchgate.net |

| Cd(II) coordination network with azine ligand | Nitrate (B79036) (NO₃⁻) | Inner-sphere ligand & H-bond acceptor | A nitrate ion is part of the primary coordination sphere. It also participates in hydrogen bonding with solvent molecules. | nih.gov |

Supramolecular Chemistry Involving 6 Bromopyridine 2 Carbaldehyde

Building Block for Supramolecular Assemblies and Systems

The utility of 6-Bromopyridine-2-carbaldehyde as a foundational unit in supramolecular chemistry is well-documented. mdpi.comresearchgate.netresearchgate.net It is frequently employed in the synthesis of more elaborate molecules, such as ligands designed for transition metal catalysts and luminescent complexes. mdpi.comresearchgate.net The aldehyde functional group is particularly important, as it provides a reactive site for creating larger structures through reactions like condensation, leading to the formation of Schiff bases. researchgate.netresearchgate.net

The presence of the pyridine (B92270) nitrogen atom and the bromine atom allows for specific, directional, non-covalent interactions, which are essential for guiding the assembly of molecules into predictable, higher-order structures. mdpi.comresearchgate.net Researchers utilize BPCA to construct complex ligands, such as aryl-appended tris((pyridyl)methyl)amine (TPA) ligands, which can then coordinate with metal ions to form functional supramolecular assemblies. medchemexpress.comsigmaaldrich.com These assemblies have applications in areas like molecular recognition and catalysis. The compound's planar nature and ability to form defined intermolecular connections make it an excellent candidate for crystal engineering and the development of new materials. researchgate.net

Molecular Recognition Studies with this compound Derivatives

Derivatives of this compound are instrumental in the field of molecular recognition, where a host molecule selectively binds to a specific guest molecule. The aldehyde group of BPCA is a convenient starting point for synthesizing sophisticated host molecules. sigmaaldrich.com

A notable application involves the creation of modified tris(2-pyridylmethyl)amine (B178826) (Tpy) ligands. sigmaaldrich.com By reacting BPCA or its derivatives, researchers can build complex Tpy-based receptors. These receptors, when combined with a metal ion such as zinc(II), form a chiral, multicomponent assembly capable of recognizing and differentiating between enantiomers of free amino acids. sigmaaldrich.com The interaction between the amino acid guest and the metal-based receptor induces a change in circular dichroism, which allows for the reliable determination of the amino acid's enantiomeric excess and absolute configuration. sigmaaldrich.com

Self-Assembly Processes Driven by Non-Covalent Interactions

The self-assembly of this compound in the solid state is a clear demonstration of how non-covalent forces dictate molecular organization. X-ray diffraction studies have revealed that in its crystalline form, BPCA molecules arrange themselves into well-defined patterns primarily through weak intermolecular hydrogen bonds. mdpi.comresearchgate.net

The most significant of these is a C–H···N hydrogen bond, which links individual molecules into chains along the b-axis of the crystal. researchgate.net In this interaction, a hydrogen atom from a pyridine ring on one molecule forms a bond with the nitrogen atom of an adjacent molecule. researchgate.net

A detailed Hirshfeld analysis of the crystal structure has quantified the various intermolecular contacts that contribute to the stability of the assembly. mdpi.comresearchgate.net Beyond the primary C–H···N interaction, other weak forces play a crucial role, including H···H, H···O, H···Br, and Br···Br contacts. mdpi.comresearchgate.net The molecule exists in a 'trans' conformation, where the aldehyde oxygen points away from the pyridine nitrogen, a stable form that is supported by intramolecular C–H···O=C and C(=O)H···N interactions. mdpi.comresearchgate.net These collective non-covalent interactions guide the spontaneous organization of BPCA molecules into a stable, three-dimensional supramolecular architecture.

Data Tables

Table 1: Crystal Data and Structure Refinement for this compound This table summarizes the crystallographic data obtained from single-crystal X-ray diffraction analysis.

| Parameter | Value |

| Empirical Formula | C₆H₄BrNO |

| Formula Weight | 186.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 6.908 (2) |

| b (Å) | 6.290 (4) |

| c (Å) | 15.060 (6) |

| β (°) | 95.57 (3) |

| Volume (ų) | 651.3 (5) |

| Z | 4 |

| Data Source | researchgate.net |

Table 2: Key Intermolecular Interactions in Crystalline this compound This table highlights the primary non-covalent interactions responsible for the self-assembly of the compound in the solid state.

| Interaction Type | Description | Significance | Data Source |

| C–H···N Hydrogen Bond | Links molecules into chains along the crystallographic b-axis. | Primary driving force for 1D chain formation. | researchgate.net |

| H···H, H···O, H···Br | Multiple weak contacts contributing to crystal packing. | Stabilize the overall 3D structure. | mdpi.comresearchgate.net |

| Br···Br | Halogen-halogen interactions. | Contribute to the stability of the lattice. | mdpi.comresearchgate.net |

| Intramolecular Interactions | C–H···O=C and C(=O)H···N interactions within a single molecule. | Stabilize the observed 'trans' conformation. | mdpi.comresearchgate.net |

Photochemical Studies of 6 Bromopyridine 2 Carbaldehyde

UV-Induced Conformational Isomerization (trans→cis) in Cryogenic Matrices

In its ground state, 6-bromopyridine-2-carbaldehyde exists predominantly in a trans conformation, where the aldehyde oxygen atom is oriented away from the pyridine (B92270) nitrogen atom. This conformer is stabilized by intramolecular C–H···O=C and C(=O)H···N interactions. However, upon broadband UV irradiation (λ ≥ 235 nm) in cryogenic matrices such as argon (Ar), krypton (Kr), and xenon (Xe), a conformational isomerization to a higher-energy cis conformer is observed.

The as-deposited cryogenic matrices, prepared from the room-temperature gaseous compound, exclusively contain the trans conformer. The UV-induced conversion to the cis form demonstrates the ability of light energy to overcome the rotational barrier around the exocyclic C-C bond. The cis conformer is less stable due to repulsive interactions, specifically C–H···H–C(=O) and lone pair repulsions between the carbonyl oxygen and the pyridine nitrogen (C=OLP···LPN). The generation of the higher-energy cis conformer through irradiation has allowed for its detailed vibrational characterization.

Table 1: Conformational Isomerization of this compound

| Initial Conformer | Final Conformer | Stimulus | Matrix Environment | Key Interactions (Final Conformer) |

|---|

Photochemical Decarbonylation Reactions under UV Irradiation

Alongside conformational isomerization, UV irradiation of matrix-isolated this compound also induces a photofragmentation reaction, specifically decarbonylation.

The decarbonylation reaction leads to the formation of 2-bromopyridine (B144113) and carbon monoxide (CO) as the primary photoproducts. This process involves the cleavage of the bond between the pyridine ring and the carbaldehyde group. The identification of 2-bromopyridine and CO is confirmed through infrared spectroscopy of the irradiated cryogenic matrices.

Table 2: Products of Photochemical Decarbonylation of this compound

| Reactant | Irradiation Wavelength | Products |

|---|

The mechanism of decarbonylation is understood to proceed through the formation of radical species. The initial photochemical step involves the breaking of the C–C(HO) and C–H bonds of the aldehyde group. The efficiency of this decarbonylation reaction is notably dependent on the cryogenic medium used.

The reaction is more efficient in the more polarizable xenon (Xe) matrix compared to argon (Ar) or krypton (Kr). This observation indicates that the polarizable environment of the xenon matrix provides a stabilizing effect on the radical intermediates that are initially formed. The stabilization of these radical species facilitates the subsequent steps of the decarbonylation process, leading to a higher yield of the final products.

Table 3: Influence of Cryogenic Medium on Decarbonylation Efficiency

| Cryogenic Medium | Relative Polarity | Decarbonylation Efficiency | Rationale |

|---|---|---|---|

| Argon (Ar) | Low | Lower | Less stabilization of radical intermediates |

| Krypton (Kr) | Medium | Moderate | Moderate stabilization of radical intermediates |

Excited State Dynamics and Elucidation of Photoreaction Pathways

To understand the electronic transitions and excited states that lead to the observed photochemical reactions, theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), have been employed. These calculations provide insights into the nature of the excited states associated with both the UV-induced conformational isomerization and the decarbonylation reaction.

The absorption of UV photons promotes the this compound molecule to an electronically excited state. From this excited state, the molecule can follow different relaxation pathways. One pathway involves a change in the dihedral angle around the exocyclic C-C bond, leading to the formation of the cis conformer. Another competing pathway involves bond cleavage, initiating the decarbonylation process. The efficiency of each pathway is influenced by the properties of the excited state and the surrounding matrix environment. The TD-DFT calculations are crucial for mapping these potential energy surfaces and identifying the specific electronic states responsible for the observed photochemistry.

Potential Applications in Medicinal Chemistry and Agrochemicals

Intermediate in Pharmaceutical Synthesis

The utility of 6-Bromopyridine-2-carbaldehyde in pharmaceutical synthesis is well-established. It serves as a crucial starting material or intermediate in the creation of complex heterocyclic systems, which are frequently the core structures of biologically active molecules and therapeutic agents. nbinno.comnbinno.com The compound's versatility and compatibility with various reaction conditions enable its integration into diverse synthetic pathways, which can help streamline the drug discovery and development process. nbinno.com

Key Properties of this compound:

| Property | Value |

| CAS Number | 34160-40-2 |

| Molecular Formula | C₆H₄BrNO |

| Molecular Weight | 186.01 g/mol |

| Appearance | White to cream or pale brown crystals/powder |

| Melting Point | 81-85 °C |

This data is compiled from multiple sources. sigmaaldrich.comthermofisher.com

This compound is a key building block in the discovery and development of new drug candidates. nbinno.com Its structure allows for precise molecular construction, a critical factor in creating novel therapeutics. nbinno.com The aldehyde and bromo functionalities serve as handles for introducing further chemical complexity and diversity, enabling the synthesis of libraries of compounds for biological screening. For instance, the broader class of pyridine-2-carboxaldehydes has been used to synthesize derivatives like thiosemicarbazones, which have been evaluated for their antineoplastic activities. This demonstrates the potential of the core scaffold in generating compounds with therapeutic potential.

This intermediate is considered valuable in the development of new treatments for a range of diseases, including neurological disorders. nbinno.com The synthesis of novel heterocyclic compounds, a process in which this compound is proficient, is a foundational aspect of creating drugs that can act on the central nervous system. While specific, widely-marketed neurological drugs directly synthesized from this compound are not extensively detailed in public literature, its role as a versatile building block positions it as a significant tool for researchers exploring innovative therapies for these complex conditions. nbinno.com

Role in Agrochemical Development and Synthesis

Pyridine (B92270) derivatives are a critically important class of organic compounds that play an integral role in the agrochemical sector. nbinno.com this compound serves as a foundational component in the synthesis of modern agrochemicals. Its structural framework is incorporated into molecules designed to act as effective pesticides and herbicides. The ability to modify the compound's structure allows for the fine-tuning of a molecule's biological activity and environmental profile, contributing to the development of more efficient and selective crop protection agents.

Development of Biologically Active Molecules through Derivatization of the this compound Scaffold

The chemical reactivity of this compound makes its scaffold an excellent platform for derivatization to produce a wide range of biologically active molecules. nbinno.com The aldehyde group can readily undergo reactions such as condensation, oxidation, and reduction, while the bromine atom can be substituted through various cross-coupling reactions.

A specific example of its derivatization is the condensation reaction with phenylhydrazine (B124118) in ethanol (B145695) to produce this compound phenylhydrazone with a high yield. nih.gov This demonstrates the straightforward conversion of the aldehyde group into a larger, more complex functional group.

Examples of Molecules Synthesized from this compound:

| Derivative | Synthetic Use/Application |

| meso-substituted trans-A2B2-porphyrin | Used in various chemical studies and material science. |

| 6-([2,2′-bi(1,3-dithiolylidene)]-4-yl)picolinaldehyde | A complex aldehyde derivative for further synthesis. |

| tris(2-pyridylmethyl)amine (B178826) (Tpy) derivative | Core structure for creating ligands in coordination chemistry. |

| 4-(6-bromopyridin-2-yl)-3-methyl-3-phenyloxetan-2-one | Heterocyclic compound with potential biological activity. |

This table is based on documented synthetic applications. sigmaaldrich.com

This capacity for extensive derivatization makes this compound a fundamental resource in the synthesis of complex molecules for evaluation in both medicinal and agrochemical research. nbinno.comnbinno.com

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Highly Complex Architectures

The strategic placement of the bromo and formyl functionalities on the pyridine (B92270) ring allows 6-Bromopyridine-2-carbaldehyde to serve as a foundational component in the construction of elaborate molecular structures. Future research is trending towards its application in sophisticated, multi-step synthetic sequences and multicomponent reactions to build architectures that were previously difficult to access.

Researchers are utilizing this compound in the synthesis of diverse and complex molecules. For instance, it is a key starting material for creating meso-substituted trans-A2B2-porphyrins, demonstrating its utility in the field of macrocyclic chemistry. sigmaaldrich.com It is also employed in the synthesis of tris(2-pyridylmethyl)amine (B178826) (Tpy) derivatives, which are important ligands in coordination chemistry. sigmaaldrich.com Furthermore, its reaction with divinyl ketones in rhodium-catalyzed reductive aldol (B89426) couplings leads to the formation of syn-diastereoselective β-hydroxyenones, showcasing its role in stereoselective synthesis. sigmaaldrich.com

| Target Molecule/Scaffold | Synthetic Application | Reference |

| meso-substituted trans-A2B2-porphyrin | Porphyrin synthesis | sigmaaldrich.com |

| tris(2-pyridylmethyl)amine (Tpy) derivatives | Ligand synthesis for coordination chemistry | sigmaaldrich.com |

| syn- and anti- 4-(6-bromopyridin-2-yl)-3-methyl-3-phenyloxetan-2-one | Synthesis of substituted oxetanones | sigmaaldrich.com |

| 6-([2,2′-bi(1,3-dithiolylidene)]-4-yl)picolinaldehyde | Synthesis of tetrathiafulvalene (B1198394) derivatives | sigmaaldrich.com |

| syn β-hydroxyenones | Rhodium-catalyzed reductive aldol coupling | sigmaaldrich.com |

Exploration of Novel Catalytic Systems and Mechanisms

The pyridine nitrogen atom in this compound makes it an excellent candidate for use as a ligand in transition metal catalysis. mdpi.com Emerging research focuses on designing and synthesizing novel ligands derived from this compound to create catalysts with enhanced activity, selectivity, and stability.